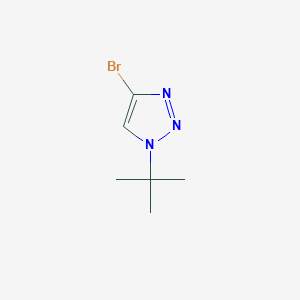

![molecular formula C13H10Cl2N2 B3046670 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1263868-24-1](/img/structure/B3046670.png)

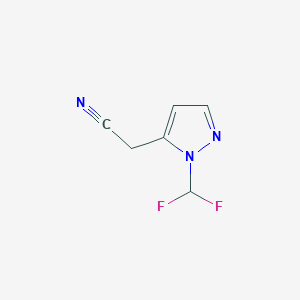

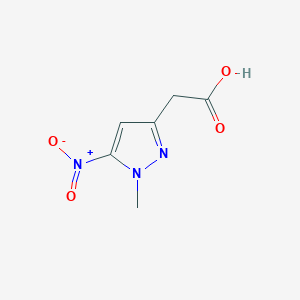

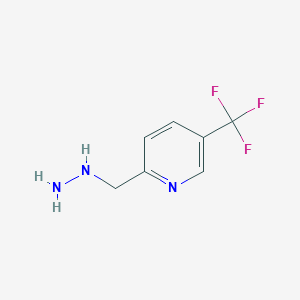

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Overview

Description

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a chemical compound with the molecular formula C13H10Cl2N2 . It is used in the preparation of a compound that acts as a PARP inhibitor . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves the use of microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine includes two chlorine atoms at positions 4 and 6 . The molecular weight of this compound is 265.1379 .Scientific Research Applications

Computational Studies and Molecular Modeling

Research involving computational studies and molecular modeling has shown the potential of pyrimidine derivatives, similar to 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine, in exhibiting various biological activities. For instance, a study on the antinociceptive properties of related pyrimidine derivatives revealed their potential as analgesic drugs, supported by density functional theory calculations and a preliminary structure-activity relationship (SAR) study (Dos Anjos et al., 2012).

Antihypertensive and Antiprotozoal Activities

Pyrimidine derivatives have also been investigated for their antihypertensive activity, with certain compounds displaying considerable effects comparable to standard drugs like nifedipine (Alam et al., 2010). Moreover, studies on quaternary 2-phenylimidazo[1,2-a]pyridinium salts, which share structural similarities with pyrimidine compounds, have shown significant antiparasitic activity, particularly against Trypanosoma rhodesiense (Sundberg et al., 1990).

Hepatitis B Virus Inhibition

In the realm of antiviral research, a study demonstrated the antiviral activity of a heteroaryl-pyrimidine compound, BAY 41-4109, against human hepatitis B virus (HBV) in a transgenic mouse model, showcasing the potential of pyrimidine derivatives in antiviral therapy (Weber et al., 2002).

Angiotensin II Antagonism

Another study focused on the synthesis of pyrido[2,3-d]pyrimidine derivatives as angiotensin II (A II) antagonists, identifying compounds with significant potency in receptor binding assays and in vivo models, indicating their potential in treating hypertension (Ellingboe et al., 1994).

Neuroprotective Effects

Research into the neuroprotective effects of novel Na+/Ca2+ channel blockers, such as NS-7, on rat retinal ganglion cells following ischemia–reperfusion insult has provided insights into potential treatments for acute ischemic retinopathy (Saito et al., 2005).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is PARP (Poly ADP ribose polymerase) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine acts as a PARP inhibitor . It binds to PARP, preventing it from performing its function in the DNA repair process. This leads to the accumulation of DNA damage in the cell, which can result in cell death, particularly in cancer cells that are already genetically unstable.

Biochemical Pathways

The inhibition of PARP leads to the disruption of the DNA repair pathway . This causes DNA damage to accumulate in the cell, leading to genomic instability and ultimately cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair pathways, making them more reliant on PARP for survival.

Result of Action

The result of the action of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is the induction of cell death . By inhibiting PARP and disrupting the DNA repair pathway, it causes DNA damage to accumulate in the cell. This leads to genomic instability and ultimately cell death, particularly in cancer cells that are already genetically unstable.

properties

IUPAC Name |

2,4-dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2/c14-12-10-7-6-9(8-4-2-1-3-5-8)11(10)16-13(15)17-12/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFZARHKKQXZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C3=CC=CC=C3)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728748 | |

| Record name | 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine | |

CAS RN |

1263868-24-1 | |

| Record name | 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.